![molecular formula C15H30O2 B1222760 Lauryl glycidyl ether CAS No. 2461-18-9](/img/structure/B1222760.png)
Lauryl glycidyl ether
Overview
Description
Lauryl glycidyl ether is a chemical compound with the molecular formula C15H30O2 . It is a clear, colorless, viscous liquid . It is an ether-epoxide derivative, which means it contains an ether group and an epoxide group .
Synthesis Analysis
Lauryl glycidyl ether can be synthesized by the etherification of allyl alcohol with epichlorohydrin. Another method involves the hydrolysis of hydrophobic glycidyl ethers in pressurized water media, which yields the corresponding glyceryl ethers .
Molecular Structure Analysis
The molecular structure of lauryl glycidyl ether consists of a long hydrocarbon chain attached to an epoxide group . The molecule is relatively unreactive due to the presence of the ether group .
Physical And Chemical Properties Analysis
Lauryl glycidyl ether has a density of 0.9±0.1 g/cm3, a boiling point of 303.7±10.0 °C at 760 mmHg, and a flash point of 145.3±4.0 °C . It has a molar refractivity of 72.9±0.3 cm3, and a polar surface area of 22 Å2 . It is insoluble in water .
Scientific Research Applications
Polymer Synthesis and Modification
LGE is used in the synthesis of polymers with specific properties. It serves as a monomer that can be polymerized to form polyglycerols, which are highly biocompatible and possess multiple hydroxy groups on their flexible polyether backbone . These polyglycerols are used in various biomedical applications due to their water solubility and excellent biocompatibility.
Biomedical Applications
In the biomedical field, LGE-derived polymers are utilized for drug delivery systems, protein conjugation, and surface modification of medical devices . The presence of multiple hydroxy groups allows for further modification of the polymer structure, making it suitable for targeted drug delivery and improving the biocompatibility of implants.
Smart Drug Delivery Systems
LGE-based polymers are integral in creating smart drug delivery systems. These systems can respond to specific physiological triggers to release drugs at the desired site and time, enhancing the efficacy of treatments and reducing side effects .
Surface Modification
The chemical structure of LGE allows it to be used for surface modification of materials. This application is particularly valuable in creating antifouling surfaces, which are essential in medical devices to prevent bacterial adhesion and biofilm formation .
Synthesis of Functional Polymers
Functional polymers synthesized from LGE can be designed to have specific properties such as antifreeze capabilities, which are useful in a variety of industrial and environmental applications .
One-Step Synthesis Applications
LGE is also significant in one-step synthesis processes. It provides concise and direct routes for target compounds, streamlining the synthesis process and reducing the number of steps required to obtain the desired product.
Safety and Hazards
Lauryl glycidyl ether can cause skin irritation and serious eye damage . It may also cause long-lasting harmful effects to aquatic life . In case of a spill, all sources of ignition should be removed, and the area should be cleaned with ethanol followed by a soap and water solution . It is recommended to wear protective clothing and ensure adequate ventilation when handling this chemical .
Mechanism of Action
Target of Action
Lauryl glycidyl ether is a chemical compound with the molecular formula C15H30O2
Mode of Action
As an ether-epoxide derivative, it is relatively unreactive . It can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It can also react with oxoacids and carboxylic acids to form esters plus water .
Biochemical Pathways
As an ether-epoxide derivative, it may potentially interfere with various biochemical processes, particularly those involving oxoacids, carboxylic acids, and strong reducing agents .
Result of Action
Given its chemical properties, it may potentially influence various biological processes, particularly those involving the formation of esters .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of lauryl glycidyl ether. For instance, it is insoluble in water , which may affect its distribution and action in aqueous environments within the body. Furthermore, it is likely combustible, suggesting that it should be handled and stored carefully to prevent fire hazards .
properties
IUPAC Name |
2-(dodecoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSIYTPWZLSMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Record name | LAURYL GLYCIDYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025494 | |
Record name | Dodecyl glycidyl ether | |
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Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauryl glycidyl ether is a clear colorless viscous liquid. (NTP, 1992), Clear, colorless viscous liquid; [CAMEO] | |
Record name | LAURYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dodecyl glycidyl ether | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | LAURYL GLYCIDYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/20562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Lauryl glycidyl ether | |
CAS RN |
2461-18-9 | |
Record name | LAURYL GLYCIDYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/20562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dodecyl glycidyl ether | |
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Record name | Dodecyl glycidyl ether | |
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Record name | Oxirane, 2-[(dodecyloxy)methyl]- | |
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Record name | Dodecyl glycidyl ether | |
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Record name | [(dodecyloxy)methyl]oxirane | |
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Record name | GLYCIDYL LAURYL ETHER | |
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Record name | DODECYL GLYCIDYL ETHER | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Lauryl glycidyl ether and how is it typically synthesized?
A1: Lauryl glycidyl ether features an epoxy group linked to a twelve-carbon chain (lauryl group). Its molecular formula is C15H30O2, and it has a molecular weight of 242.40 g/mol. [] This compound is commonly synthesized through the reaction of lauryl alcohol with dichloropropanol. This reaction is often facilitated by a phase transfer catalyst, such as tetra-n-butyl ammonium hydrogen sulfate, to enhance the yield. []
Q2: How is the synthesis of Lauryl glycidyl ether optimized, and what analytical techniques are used for its characterization?
A2: The synthesis yield of Lauryl glycidyl ether can be optimized by manipulating several reaction parameters. Studies show that the most influential factor is the molar ratio of the reactants (dichloropropanol and lauryl alcohol). Subsequently, the alkali dosage, reaction time, and reaction temperature play significant roles. [] The optimal conditions, yielding up to 81.3% product, involve a dichloropropanol:lauryl alcohol ratio of 1.2:1, a sodium hydroxide:lauryl alcohol ratio of 2.2:1, a temperature of 50°C, and a reaction time of 4 hours. [] The structure of the synthesized compound is often confirmed using Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. []
Q3: What are some of the applications of Lauryl glycidyl ether in material science?
A3: Lauryl glycidyl ether serves as a valuable component in various material applications. For instance, it acts as a reactive diluent in solvent-free epoxy primer compositions, contributing to enhanced adhesion and other desirable properties. [] Additionally, it's utilized in the development of photocrosslinkable siloxane-modified acrylate prepolymers. These prepolymers find use in photo-crosslinking type adhesive compositions, enhancing wettability, compatibility, and re-exfoliation characteristics. []
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